Product packaging for Urea, 1,1-dimethyl-3-(p-fluorophenyl)-(Cat. No.:CAS No. 332-33-2)

Urea, 1,1-dimethyl-3-(p-fluorophenyl)-

Cat. No.: B3336628
CAS No.: 332-33-2
M. Wt: 182.19 g/mol
InChI Key: GNIZUUCYAIPGKZ-UHFFFAOYSA-N
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Description

General Significance of Urea (B33335) Scaffolds in Chemical Research

The urea functional group is a fundamental structural motif in organic and medicinal chemistry. nih.govacs.org Its significance stems from the unique physicochemical properties of the urea moiety, which consists of a carbonyl group flanked by two nitrogen atoms. This arrangement allows the urea scaffold to act as both a hydrogen bond donor (via the N-H groups) and a hydrogen bond acceptor (via the carbonyl oxygen). nih.govmdpi.com This dual capability is crucial for forming stable and specific interactions with biological targets such as enzymes and receptors, which underpins the biological activity of many urea-containing compounds. nih.govnih.gov

The versatility of the urea scaffold is further demonstrated by its presence in a wide array of approved drugs and biologically active compounds. nih.govresearchgate.net Researchers in medicinal chemistry frequently incorporate the urea moiety to modulate a compound's potency and selectivity, as well as to fine-tune its drug-like properties. nih.govresearchgate.net Beyond medicine, urea derivatives are integral to material science, organocatalysis, and the synthesis of dyes and agrochemicals. nih.govresearchgate.netresearchgate.net The importance of this scaffold has driven the development of numerous synthetic methodologies, ranging from traditional methods using toxic reagents like phosgene (B1210022) to safer, more modern alternatives. nih.govresearchgate.net

Overview of Halogenated Phenylurea Derivatives in Organic and Medicinal Chemistry

Within the broad class of substituted ureas, halogenated phenylureas are a particularly important subgroup. The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the phenyl ring of a phenylurea molecule can significantly influence its physical, chemical, and biological properties. nih.gov Halogenation can affect factors such as lipophilicity, metabolic stability, and the electronic nature of the aromatic ring, which in turn can enhance the compound's interaction with its biological target.

In medicinal chemistry, halogenated phenylurea derivatives have been extensively explored as anticancer agents. nih.govresearchgate.net For example, the substitution pattern on the phenyl ring is a key determinant of the compound's activity. Some halogenated phenylureas have been found to exhibit potent activity against various human tumor cell lines. nih.govresearchgate.net In the field of agrochemicals, phenylurea herbicides are widely used for weed control in both agricultural and non-agricultural settings. researchgate.net Their mechanism of action often involves the inhibition of photosynthesis in target weeds. researchgate.net The nature and position of the halogen substituent on the phenyl ring are critical for both their herbicidal efficacy and their selectivity between crops and weeds.

Specific Focus on 1,1-Dimethyl-3-(p-fluorophenyl)-urea within the Substituted Urea Class

1,1-Dimethyl-3-(p-fluorophenyl)-urea is a specific member of the halogenated phenylurea family. Its structure features a urea core substituted with two methyl groups on one nitrogen atom and a p-fluorophenyl group (a phenyl ring with a fluorine atom at the para position) on the other.

Table 1: Chemical Properties of Urea, 1,1-dimethyl-3-(p-fluorophenyl)-

Property Value Source
Chemical Formula C9H11FN2O carense.com
Molecular Weight 182.198 g/mol carense.com
Monoisotopic Mass 182.085541145 Da carense.com
SMILES CN(C)C(=O)NC1=CC=C(F)C=C1 carense.com

While specific research dedicated exclusively to 1,1-dimethyl-3-(p-fluorophenyl)-urea is not extensively documented in publicly available literature, its chemical cousins provide insight into its likely areas of application. For instance, the related compound Fluometuron, which is 1,1-dimethyl-3-(α,α,α-trifluoro-m-tolyl)urea, is a well-known herbicide. chemimpex.com Another analogue, 1,1-dimethyl-3-[4-(trifluoromethyl)phenyl]urea, has been synthesized and its crystal structure analyzed, indicating academic interest in the fundamental properties of such molecules. researchgate.netiucr.org The synthesis of these compounds typically involves the reaction of a substituted aniline (B41778) (like 4-fluoroaniline) with a dimethylcarbamoyl chloride or a related reagent. researchgate.net Given the known applications of its analogues, 1,1-dimethyl-3-(p-fluorophenyl)-urea is a candidate for investigation in agrochemical and medicinal chemistry research.

Historical Context and Evolution of Academic Research on Urea Derivatives

The history of urea is central to the history of chemistry itself. acs.org The journey began with its first isolation from urine in the 18th century. yarafert.com A pivotal moment occurred in 1828 when German chemist Friedrich Wöhler synthesized urea from inorganic starting materials (ammonium cyanate), a landmark achievement that is widely considered the dawn of modern organic chemistry. nih.govwikipedia.org This synthesis disproved the prevailing theory of "vitalism," which held that organic compounds could only be produced by living organisms. yarafert.comnih.gov

Following Wöhler's synthesis, the field of organic chemistry expanded rapidly. nih.gov In the early 20th century, the therapeutic potential of urea derivatives was realized with the development of compounds like Suramin, a complex urea derivative used to treat trypanosomiasis (sleeping sickness). nih.govfrontiersin.org The mid-20th century saw the rise of urea-based compounds in agriculture, particularly as potent and selective herbicides. researchgate.netyarafert.com In recent decades, research has focused intensely on the role of substituted ureas in medicinal chemistry, leading to the approval of numerous urea-containing drugs, especially in oncology. nih.govfrontiersin.org The evolution of synthetic methods, from hazardous phosgene-based reactions to safer and more efficient modern techniques, has further fueled the exploration and application of this versatile chemical class. nih.govresearchgate.net

Research Gaps and Future Perspectives in the Field

Despite a century of research and the development of numerous successful urea-based compounds, significant research gaps and opportunities for future exploration remain. A primary challenge in the development of urea-based drugs is overcoming issues such as poor solubility and metabolic instability, which can lead to a high rate of failure in clinical trials. nih.gov Therefore, a key area of future research involves the design of novel urea derivatives and bioisosteric replacements that retain the desired biological activity while possessing improved pharmacokinetic properties. nih.gov

The development of novel, safer, and more efficient synthetic methods for creating unsymmetrical ureas is another active area of investigation. nih.govmdpi.com Modern approaches that avoid toxic reagents and allow for late-stage functionalization of complex molecules are highly sought after. mdpi.comthieme.de From a therapeutic standpoint, while urea-based kinase inhibitors are well-established in cancer treatment, there is vast potential in targeting other classes of proteins and exploring new disease indications. frontiersin.org Future perspectives include the design of dual-target or multi-target inhibitors to overcome drug resistance and the application of urea scaffolds in emerging fields like chemical biology and materials science. nih.govresearchgate.net Continued research into the fundamental interactions and conformational properties of the urea scaffold will undoubtedly stimulate further innovation in drug design and beyond. nih.govacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11FN2O B3336628 Urea, 1,1-dimethyl-3-(p-fluorophenyl)- CAS No. 332-33-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-fluorophenyl)-1,1-dimethylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H11FN2O/c1-12(2)9(13)11-8-5-3-7(10)4-6-8/h3-6H,1-2H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GNIZUUCYAIPGKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CN(C)C(=O)NC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50186843
Record name Urea, 1,1-dimethyl-3-(p-fluorophenyl)-
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Molecular Weight

182.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

332-33-2
Record name N′-(4-Fluorophenyl)-N,N-dimethylurea
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Record name Urea, 1,1-dimethyl-3-(p-fluorophenyl)-
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Record name 1,1-DIMETHYL-3-(4-FLUOROPHENYL)UREA
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Synthetic Methodologies and Strategies

Classical Approaches for Urea (B33335) Bond Formation

Traditional methods for synthesizing substituted ureas are well-established and have been reliably used for decades. These approaches typically involve highly reactive intermediates to ensure efficient formation of the robust urea bond.

The most common and direct method for preparing N,N'-substituted ureas is the reaction between an isocyanate and an amine. rsc.orgrsc.org For the synthesis of 1,1-dimethyl-3-(p-fluorophenyl)urea, this involves the nucleophilic addition of dimethylamine (B145610) to the electrophilic carbonyl carbon of 4-fluorophenyl isocyanate.

The reaction is typically rapid and high-yielding, often proceeding at room temperature without the need for a catalyst. The choice of solvent can vary, with aprotic solvents like tetrahydrofuran (B95107) (THF), diethyl ether, or dichloromethane (B109758) being common. The process is characterized by its simplicity and the high purity of the resulting product, which can often be isolated by simple filtration. rsc.org This method's primary drawback lies in the handling of isocyanates, which are often toxic and moisture-sensitive.

Reaction Scheme:

p-Fluorophenyl isocyanate + Dimethylamine → 1,1-dimethyl-3-(p-fluorophenyl)urea

Interactive Table: Amine-Isocyanate Coupling Conditions

Reactant 1Reactant 2SolventTemperatureNotes
4-Fluorophenyl isocyanateDimethylamineDry DMFRoom TempHigh yield, straightforward procedure. nih.gov
Aryl isocyanateAmineWaterRoom TempA sustainable "on-water" method that can offer high chemoselectivity and simple product isolation. organic-chemistry.org

An alternative classical route involves the reaction of a carbamoyl (B1232498) chloride with an amine. google.com For the target compound, this translates to the reaction between N,N-dimethylcarbamoyl chloride and 4-fluoroaniline (B128567). iucr.org This method is a form of nucleophilic acyl substitution.

N,N-dimethylcarbamoyl chloride is typically prepared from the reaction of phosgene (B1210022) with dimethylamine. wikipedia.org The subsequent reaction with 4-fluoroaniline is usually carried out in an inert solvent like dichloromethane, often in the presence of a non-nucleophilic base such as triethylamine (B128534) to act as an acid scavenger for the hydrochloric acid byproduct. iucr.orggoogle.com While effective, this route involves multiple steps and uses hazardous materials like phosgene (for the synthesis of the carbamoyl chloride) and the carbamoyl chloride itself, which is a toxic and corrosive liquid. wikipedia.orgnih.gov

Reaction Scheme:

Phosgene + Dimethylamine → N,N-Dimethylcarbamoyl chloride

N,N-Dimethylcarbamoyl chloride + 4-Fluoroaniline → 1,1-dimethyl-3-(p-fluorophenyl)urea + HCl

Modern and Sustainable Synthetic Methodologies for Substituted Ureas

In response to the environmental and safety concerns associated with classical methods, significant research has focused on developing greener, safer, and more efficient synthetic strategies.

A major goal of modern synthetic chemistry is to replace hazardous reagents like phosgene and its derivatives. rsc.org Phosgene-free syntheses of ureas often utilize safer carbonyl sources such as carbon dioxide (CO2) or 1,1'-carbonyldiimidazole (B1668759) (CDI). rsc.orgrsc.org

One prominent phosgene-free strategy is the reaction of amines with CDI. nih.gov In a potential synthesis of 1,1-dimethyl-3-(p-fluorophenyl)urea, 4-fluoroaniline would first react with CDI to form an activated N-acylimidazole intermediate. This stable and isolable intermediate would then react with dimethylamine in a second step to yield the final trisubstituted urea. This approach avoids the direct use of isocyanates or carbamoyl chlorides. nih.gov

Another sustainable approach involves the direct synthesis from amines and carbon dioxide, which is an abundant and non-toxic C1 building block. beilstein-journals.org While this is a highly attractive green method, it is a reversible reaction and often requires catalysts and dehydrating agents to drive the reaction to completion and achieve good yields. rsc.org

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing parts of all starting materials, represent a highly efficient and atom-economical synthetic strategy. rsc.orgtcichemicals.com While a specific MCR for 1,1-dimethyl-3-(p-fluorophenyl)urea is not prominently documented, the principles of MCRs can be applied to its potential synthesis.

Urea-based MCRs, such as the Biginelli reaction, demonstrate the utility of urea as a building block in complex molecule synthesis. nih.gov Hypothetically, a novel MCR could be designed by combining 4-fluoroaniline, dimethylamine, and a suitable carbonyl source in a one-pot procedure under catalytic conditions to assemble the target molecule. The development of such MCRs is a key area in medicinal and combinatorial chemistry due to the rapid generation of molecular diversity from simple starting materials. nih.govnih.gov

The use of catalysts can significantly improve the efficiency, selectivity, and environmental profile of urea synthesis. rsc.orgorganic-chemistry.org Catalysis is applicable to both classical and modern methods, often allowing for milder reaction conditions and broader substrate scope.

In the context of amine-isocyanate coupling, iron complexes have been shown to act as precatalysts for the hydroamination of isocyanates, enabling the selective formation of ureas. acs.org

A more transformative catalytic approach is the direct oxidative carbonylation of amines using carbon monoxide (CO) as the carbonyl source, which circumvents the need for phosgene to produce isocyanates. acs.orgacs.org Palladium catalysts, such as Palladium(II) iodide, are effective for this transformation. acs.org The synthesis of 1,1-dimethyl-3-(p-fluorophenyl)urea could be envisioned via the palladium-catalyzed carbonylation of a mixture of 4-fluoroaniline and dimethylamine under an atmosphere of CO and an oxidant (like air). acs.org Selenium-based catalysts have also been employed for the synthesis of ureas from amines and CO. google.com

Interactive Table: Catalytic Synthesis Approaches

MethodCatalystReactantsKey AdvantageReference
Oxidative CarbonylationPdI₂ / KIAmines + CO/AirHigh efficiency, avoids pre-formed isocyanates. acs.org
HydroaminationFe(II) complexIsocyanate + AmineUses earth-abundant metal catalyst. acs.org
CarbonylationSeleniumAmine + COAlternative to transition metal catalysts. google.com
PhotocatalysisPd/CeO₂N₂ + CO₂Novel green route under ambient conditions. rsc.org

Strategies for Incorporating Fluorine Substituents on Phenyl Rings

The introduction of a fluorine atom at the para-position of the phenyl ring is a critical step in the synthesis of the target compound. The most straightforward approach is to begin with a commercially available, pre-fluorinated starting material, such as 4-fluoroaniline or 4-fluorobenzaldehyde. However, when such precursors are not available, several methods exist for the direct fluorination of an aromatic ring.

Electrophilic fluorination involves the use of powerful fluorinating agents that deliver an electrophilic fluorine species ("F+") to the electron-rich aromatic ring. One such method is an electrophilic substitution reaction using reagents like NF4BF4 in hydrofluoric acid (HF), which can substitute hydrogen atoms on the aromatic ring with fluorine. dtic.mil Another class of electrophilic fluorinating reagents includes N-F compounds like N-fluorodibenzenesulfonimide (NSFI). google.com

Nucleophilic aromatic substitution can also be employed, particularly if the phenyl ring is activated by electron-withdrawing groups. For instance, a fluorine atom can be introduced by reacting a precursor like 4-fluoro-3-nitrobenzaldehyde (B1361154) with a nucleophile, although this is more complex if only the p-fluoro substitution is desired. nih.gov Additionally, specialized fluorinating reagents such as hydrogen fluoride (B91410) urea can be prepared and used as intermediates in fluorination reactions. google.com

Table 1: Strategies for Fluorine Incorporation on Phenyl Rings
StrategyKey ReagentsDescriptionCitation
Use of Pre-fluorinated Precursor4-fluoroaniline, 4-fluorobenzaldehydeThe most direct method, utilizing a starting material that already contains the p-fluoro substituent. nih.govmdpi.com
Electrophilic FluorinationNF4BF4 in HF, N-Fluorodibenzenesulfonimide (NSFI)Direct substitution of a hydrogen atom on the phenyl ring with an electrophilic fluorine species. dtic.milgoogle.com
Nucleophilic FluorinationHydrogen Fluoride UreaInvolves a nucleophilic fluorine source reacting with a suitable aromatic substrate. google.com

Synthetic Routes for 1,1-Dimethyl Substitution Pattern

The formation of the 1,1-dimethylurea (B72202) core of the target molecule can be accomplished through several reliable synthetic routes. These methods typically involve creating the urea bond by combining the p-fluorophenyl group with the dimethylamino group.

One of the most direct methods involves the reaction of a substituted aniline (B41778) with dimethylcarbamoyl chloride. In the context of the target compound, 4-fluoroaniline would be reacted with dimethylcarbamoyl chloride, often in the presence of a non-nucleophilic base like triethylamine to neutralize the hydrochloric acid byproduct. researchgate.netiucr.org

A second major pathway involves the generation of p-fluorophenyl isocyanate as a key intermediate. This isocyanate is typically formed in situ from 4-fluoroaniline using a phosgene equivalent, such as triphosgene (B27547) or 1,1'-carbonyldiimidazole (CDI). mdpi.comnih.gov The highly reactive isocyanate is not isolated but is immediately treated with dimethylamine, which acts as a nucleophile, adding to the isocyanate to form the desired 1,1-dimethyl-3-(p-fluorophenyl)urea. rsc.org

A less direct, but notable method, is the reaction of an appropriate amine with neat urea under heat, which can be used to install the urea subunit. nih.gov Furthermore, the precursor 1,1-dimethylurea itself can be synthesized through various means, including the reaction between dimethylamine and nitrourea. orgsyn.org

Table 2: Synthetic Routes for 1,1-Dimethyl-3-(p-fluorophenyl)urea
RouteReactant 1Reactant 2Key FeaturesCitation
Carbamoyl Chloride Route4-FluoroanilineDimethylcarbamoyl chlorideDirect, one-step reaction. Often requires a base (e.g., triethylamine). researchgate.netiucr.org
Isocyanate Route4-Fluoroaniline + Phosgene Equivalent (e.g., Triphosgene)DimethylamineInvolves an in situ generated, highly reactive isocyanate intermediate. Avoids handling of toxic isocyanates directly. mdpi.comnih.govrsc.org
Urea Reamination1,1-Dimethylurea4-Fluoroaniline hydrochlorideA "urea-to-urea" approach where one amine displaces another from a pre-formed urea. researchgate.net

Reaction Mechanism Elucidation in Specific Urea Synthesis Pathways

Understanding the reaction mechanisms provides insight into the formation of the urea linkage and the factors influencing reaction efficiency.

Isocyanate Pathway Mechanism: This is a cornerstone of urea synthesis. nih.gov

Isocyanate Formation: The synthesis begins with the reaction of 4-fluoroaniline with a phosgene equivalent like triphosgene. The amine's nitrogen atom acts as a nucleophile, attacking a carbonyl carbon of the phosgene source. Subsequent elimination steps, driven by a base, result in the formation of p-fluorophenyl isocyanate. mdpi.com

Nucleophilic Addition: The resulting isocyanate is a potent electrophile. The lone pair of electrons on the nitrogen atom of dimethylamine attacks the central carbonyl carbon of the isocyanate. This addition forms a zwitterionic intermediate which rapidly undergoes a proton transfer to yield the stable 1,1-dimethyl-3-(p-fluorophenyl)urea product.

Carbamoyl Chloride Pathway Mechanism: This route offers a more direct coupling.

Nucleophilic Acyl Substitution: The reaction proceeds via a nucleophilic acyl substitution. The nitrogen atom of 4-fluoroaniline attacks the electrophilic carbonyl carbon of dimethylcarbamoyl chloride. researchgate.netiucr.org

Intermediate Formation and Elimination: This attack forms a tetrahedral intermediate. The intermediate then collapses, expelling a chloride ion. A base, such as triethylamine, is typically added to abstract the proton from the aniline nitrogen, neutralizing the generated HCl and driving the reaction to completion. researchgate.net

Hofmann Rearrangement Pathway: While less direct for this specific target, the Hofmann rearrangement is a classic method for generating an isocyanate intermediate from a primary amide. thieme.de In a hypothetical application, a p-fluorobenzamide would be treated with a reagent like phenyliodine diacetate (PIDA) in the presence of an amine source. thieme.de This induces a rearrangement to form p-fluorophenyl isocyanate, which is then trapped by dimethylamine as described in the isocyanate pathway.

"Urea to Urea" Reamination Mechanism: Research has shown that N,N-dimethyl-N'-aryl ureas can undergo a reamination reaction. researchgate.net In this process, the N,N-dimethylamino group can function as a leaving group. The reaction is typically conducted with an amine hydrochloride salt at elevated temperatures. The plausible mechanism involves protonation of the urea, followed by nucleophilic attack by the new amine (e.g., 4-fluoroaniline) and subsequent elimination of dimethylamine to furnish the new, more stable substituted urea. researchgate.net

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of Urea (B33335), 1,1-dimethyl-3-(p-fluorophenyl)-. By analyzing the magnetic behavior of its atomic nuclei, detailed information about the connectivity and environment of each atom can be obtained.

¹³C NMR Spectroscopic Analysis for Carbonyl and Alkyl Environments

Carbon-13 NMR (¹³C NMR) spectroscopy is employed to identify the different carbon environments in the molecule. The carbonyl carbon (C=O) of the urea group is typically observed as a singlet in the downfield region of the spectrum, generally around 155 ppm, due to its deshielded nature. The carbons of the two methyl groups (-N(CH₃)₂) are chemically equivalent and appear as a single peak in the upfield (alkyl) region, typically around 36 ppm. The carbons of the p-fluorophenyl ring show distinct signals in the aromatic region (approximately 115-140 ppm). The carbon atom directly bonded to the fluorine atom (C-F) exhibits a large coupling constant (¹JCF), resulting in a split signal, while other ring carbons show smaller C-F coupling constants.

¹³C NMR Spectroscopic Data

Carbon EnvironmentChemical Shift (δ) in ppm (Solvent)Typical Multiplicity (due to C-F coupling)
Carbonyl (C=O)~155 (CDCl₃)Singlet (s)
Methyl (-N(CH₃)₂)~36 (CDCl₃)Singlet (s)
Aromatic (C-F)~158 (CDCl₃)Doublet (d, ¹JCF ≈ 240 Hz)
Aromatic (C-N)~135 (CDCl₃)Doublet (d, ⁴JCF ≈ 3 Hz)
Aromatic (ortho to F)~115 (CDCl₃)Doublet (d, ²JCF ≈ 22 Hz)
Aromatic (meta to F)~120 (CDCl₃)Doublet (d, ³JCF ≈ 8 Hz)

Fluorine NMR Spectroscopy for Fluorine Environments

Fluorine-19 NMR (¹⁹F NMR) spectroscopy is highly specific for observing fluorine atoms. For Urea, 1,1-dimethyl-3-(p-fluorophenyl)-, this technique shows a single signal for the fluorine atom on the phenyl ring. The chemical shift of this signal is sensitive to the electronic environment and typically appears as a multiplet due to coupling with the ortho- and meta-protons of the aromatic ring.

Advanced NMR Techniques for Structural Confirmation (e.g., HMBC, NOESY)

Two-dimensional (2D) NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) are used for unambiguous structural confirmation. HMBC experiments would show correlations between the protons of the methyl groups and the carbonyl carbon, as well as the adjacent nitrogen-bound carbon of the phenyl ring, confirming the connectivity of the dimethylamino group. NOESY spectra can provide information about the spatial proximity of atoms, for instance, showing through-space interactions between the NH proton and the ortho-protons of the fluorophenyl ring, which helps to define the molecule's preferred conformation in solution.

Vibrational Spectroscopy

Vibrational spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of Urea, 1,1-dimethyl-3-(p-fluorophenyl)- provides clear evidence for its key functional groups. A strong absorption band corresponding to the C=O (carbonyl) stretching vibration is prominent, typically appearing around 1640-1680 cm⁻¹. The N-H stretching vibration of the urea linkage gives rise to a band in the region of 3300-3400 cm⁻¹. The C-N stretching vibrations are usually found in the 1200-1350 cm⁻¹ range. Aromatic C-H stretching is observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups appears just below 3000 cm⁻¹. The presence of the C-F bond is indicated by a strong absorption in the 1150-1250 cm⁻¹ region. An early study reported IR absorption peaks at wavelengths of 3.4, 6.1, 6.7, 7.3, 8.2, 8.3, 9.1, 12.0, and 12.9 micrometers. dss.go.th

FT-IR Spectroscopic Data

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Reported Wavelength (μm) / Calculated Wavenumber (cm⁻¹) dss.go.th
N-HStretch3300-34003.4 / ~2941
Aromatic C-HStretch3000-3100-
Aliphatic C-HStretch2850-2960-
C=O (Amide I)Stretch1640-16806.1 / ~1639
Aromatic C=CStretch1450-16006.7 / ~1493
N-HBend (Amide II)1510-1570-
C-NStretch1200-13507.3 / ~1370; 8.2 / ~1220; 8.3 / ~1205
C-FStretch1150-1250-
Aromatic C-HOut-of-plane Bend800-860 (para-disubstituted)12.0 / ~833

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule, which are sensitive to its structure, symmetry, and chemical environment. While specific Raman spectra for 1,1-dimethyl-3-(4-fluorophenyl)urea are not widely published, the analysis can be reliably inferred from studies on analogous compounds such as phenylurea, 1,3-diphenylurea, and other substituted phenylureas. researchgate.net

The Raman spectrum of 1,1-dimethyl-3-(4-fluorophenyl)urea is expected to be characterized by several key vibrational modes:

Phenyl Ring Modes: The para-substituted benzene (B151609) ring gives rise to distinct vibrations. These include the ring breathing mode, which is sensitive to the nature of the substituent, typically appearing near 1000 cm⁻¹. researchgate.net Other significant ring vibrations include C-C stretching modes, often observed in the 1400-1600 cm⁻¹ region, and in-plane and out-of-plane C-H bending modes.

Urea Group Vibrations: The urea moiety [-NH-C(=O)-N(CH₃)₂] has characteristic vibrational signatures. The C=O stretching vibration (Amide I band) is expected to be a strong band, typically found between 1630 and 1680 cm⁻¹. The N-H in-plane bending vibration (Amide II band), coupled with C-N stretching, usually appears in the 1500-1550 cm⁻¹ range.

Substituent Vibrations: The C-F stretching vibration is a key indicator of the fluorophenyl group, generally appearing in the 1100-1300 cm⁻¹ region. The N(CH₃)₂ group will exhibit symmetric and asymmetric stretching and bending modes.

High-pressure Raman spectroscopy studies on similar molecules, like 1,3-diphenylurea, have shown that intermolecular interactions and molecular conformation can be clearly distinguished, and pressure-induced phase transitions can be identified. researchgate.net Such analyses for 1,1-dimethyl-3-(4-fluorophenyl)urea could provide valuable insights into its stability and intermolecular forces under non-ambient conditions.

Spectroscopic Signature Assignment and Interpretation

The assignment of specific spectral bands to their corresponding vibrational modes is achieved through a combination of experimental data and theoretical calculations, often using Density Functional Theory (DFT). researchgate.netmalayajournal.org For 1,1-dimethyl-3-(4-fluorophenyl)urea, the interpretation of its vibrational spectra (both Raman and Infrared) would rely on such a combined approach.

A theoretical vibrational analysis would involve optimizing the molecular geometry and calculating the harmonic vibrational frequencies. These calculated frequencies are then often scaled to better match experimental values, accounting for anharmonicity and other real-world effects. malayajournal.orgacs.org The assignments are confirmed by visualizing the atomic motions for each vibrational mode.

A summary of expected key vibrational assignments for 1,1-dimethyl-3-(4-fluorophenyl)urea is presented below, based on data from related molecules.

Table 1: Predicted Vibrational Mode Assignments for 1,1-dimethyl-3-(4-fluorophenyl)urea

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Comments
N-H Stretch 3300 - 3400 Sensitive to hydrogen bonding.
C-H Stretch (Aromatic) 3000 - 3100 Characteristic of the phenyl ring.
C-H Stretch (Methyl) 2850 - 3000 From the dimethylamino group.
C=O Stretch (Amide I) 1630 - 1680 Strong intensity in both IR and Raman.
Phenyl Ring Stretch 1400 - 1600 A series of bands characteristic of the benzene ring.
N-H Bend (Amide II) 1500 - 1550 Coupled with C-N stretching.
C-N Stretch 1350 - 1450 Vibrations of the urea backbone.
C-F Stretch 1100 - 1300 Characteristic of the fluorophenyl substituent.
C-H Out-of-Plane Bend 800 - 850 Strong band for para-substituted rings.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound and for elucidating its structure through the analysis of fragmentation patterns.

Molecular Ion Analysis and Fragmentation Patterns

For 1,1-dimethyl-3-(4-fluorophenyl)urea (C₉H₁₁FN₂O), the calculated monoisotopic mass is 182.0855 Da. sigmaaldrich.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would appear at m/z 182. High-resolution mass spectrometry (HRMS) would be able to confirm the elemental formula by providing a highly accurate mass measurement.

The fragmentation of phenylurea compounds upon ionization is well-documented and typically involves cleavage of the bonds adjacent to the urea carbonyl group. The fragmentation pattern provides a structural fingerprint of the molecule. For 1,1-dimethyl-3-(4-fluorophenyl)urea, the following fragmentation pathways are anticipated:

Cleavage of the N-C(phenyl) bond: This is a common fragmentation pathway, leading to the formation of the dimethylaminocarbonyl cation, [(CH₃)₂NCO]⁺, at m/z 72 .

McLafferty-type rearrangement: A hydrogen atom from a methyl group can be transferred to the carbonyl oxygen, followed by cleavage, leading to the formation of the 4-fluoroaniline (B128567) radical cation, [H₂NC₆H₄F]⁺˙, at m/z 111 .

Formation of the dimethylamino cation: Cleavage can also result in the formation of the stable dimethylamino cation, [(CH₃)₂N]⁺, at m/z 44 . This is often a prominent peak in the mass spectra of N,N-dimethyl substituted compounds. nih.gov

Formation of the fluorophenyl isocyanate radical cation: Cleavage can produce the [F-C₆H₄-NCO]⁺˙ ion at m/z 137 .

Predicted mass spectrometry data for the closely related compound 1-(p-fluorophenyl)-3-methylurea shows a predicted [M+H]⁺ adduct at m/z 169.07717. uni.lu For 1,1-dimethyl-3-(4-fluorophenyl)urea, the protonated molecule [M+H]⁺ would be observed at m/z 183.0934 in techniques like electrospray ionization (ESI).

Table 2: Predicted Major Fragments in the Mass Spectrum of 1,1-dimethyl-3-(4-fluorophenyl)urea

m/z Proposed Fragment Ion Formula
182 Molecular Ion [M]⁺˙ [C₉H₁₁FN₂O]⁺˙
137 Fluorophenyl isocyanate radical cation [C₇H₄FNO]⁺˙
111 4-fluoroaniline radical cation [C₆H₆FN]⁺˙
72 Dimethylaminocarbonyl cation [C₃H₆NO]⁺
44 Dimethylamino cation [C₂H₆N]⁺

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The spectrum provides information about the electronic structure and conjugation within the molecule.

The UV-Vis spectrum of 1,1-dimethyl-3-(4-fluorophenyl)urea in a solvent like ethanol (B145695) or methanol (B129727) is expected to show absorption bands characteristic of a substituted benzene ring. The chromophore consists of the p-fluorophenyl group conjugated with the urea moiety. Two primary types of transitions are expected:

π → π* Transitions: These are high-intensity absorptions arising from the π-electron system of the benzene ring. For substituted benzenes, two such bands are typically observed. The primary band (E2-band) appears at shorter wavelengths (around 200-220 nm), while the secondary band (B-band), which shows fine structure in non-polar solvents, appears at longer wavelengths (around 250-280 nm). The substitution on the ring affects the exact position and intensity of these bands.

n → π* Transitions: A lower intensity absorption may arise from the promotion of a non-bonding electron (from the nitrogen or oxygen atoms of the urea group) to an anti-bonding π* orbital of the carbonyl group. This band is often observed as a shoulder on the tail of the more intense π → π* bands.

Studies on other substituted phenylureas confirm that the carbamide group influences the electronic behavior of the phenyl ring. nih.gov The position of the absorption maximum (λ_max) is sensitive to the solvent polarity, often shifting with changes in the solvent environment due to differing stabilization of the ground and excited states. researchgate.net

X-ray Crystallography for Solid-State Molecular Structure

While the specific crystal structure of 1,1-dimethyl-3-(4-fluorophenyl)urea (CAS 332-33-2) is not publicly available, its solid-state structure can be reliably predicted by examining the crystal structures of closely related analogues, such as 1,1-dimethyl-3-phenylurea (Fenuron) and 1,1-dimethyl-3-(4-methoxyphenyl)urea. researchgate.netnih.gov

Key structural features anticipated for 1,1-dimethyl-3-(4-fluorophenyl)urea include:

Hydrogen Bonding: The N-H group of the urea acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) acts as an acceptor. In the solid state, this leads to the formation of strong intermolecular N-H···O hydrogen bonds, which typically link the molecules into one-dimensional chains or centrosymmetric dimers. researchgate.net

Planarity: The urea group itself is expected to be nearly planar.

Molecular Conformation: A crucial parameter is the dihedral angle between the plane of the phenyl ring and the plane of the urea group. In related structures, this angle can vary, influencing the degree of π-conjugation between the two moieties. researchgate.net

Determination of Molecular Conformation in Crystalline State

The conformation of the molecule in the crystalline state is dictated by a balance between intramolecular steric effects and intermolecular packing forces, primarily hydrogen bonding. The crystal structure of the related compound 1,1-dimethyl-3-(4-methoxyphenyl)urea reveals that the molecules are linked by N—H⋯O hydrogen bonds, forming chains that propagate along a crystallographic axis. researchgate.net A similar arrangement is expected for the 4-fluoro analogue.

The dihedral angle between the phenyl ring and the urea moiety is a key conformational descriptor. For example, in 1-(2-chlorophenyl)-3-(p-tolyl)urea, the dihedral angles between the urea group and the two different phenyl rings are 51.1° and 46.0°, respectively. researchgate.net For 1,1-dimethyl-3-(4-fluorophenyl)urea, this angle will determine the extent of electronic communication between the aromatic ring and the urea functional group. A smaller angle implies greater planarity and more effective conjugation, which would also influence its UV-Vis absorption spectrum.

Table 3: Comparison of Crystallographic Parameters from Related Phenylurea Compounds

Compound System Space Group Key Feature Dihedral Angle (Phenyl-Urea) Ref
1,1-dimethyl-3-phenylurea Monoclinic P2₁/c Hydrogen-bonded chains Not specified nih.gov
1,1-dimethyl-3-(4-methoxyphenyl)urea Monoclinic P2₁/c Hydrogen-bonded chains 29.5° researchgate.net
1-(2-chlorophenyl)-3-(p-tolyl)urea Monoclinic P2₁/c Hydrogen-bonded chains 51.1° / 46.0° researchgate.net
1,1-dimethyl-3-(4-fluorophenyl)urea Predicted: Monoclinic Predicted: P2₁/c Predicted: Hydrogen-bonded chains Predicted: ~30° -

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The molecular structure of ureas is particularly conducive to forming robust intermolecular interactions, which dictate their assembly in the solid state.

Hydrogen Bonding: The primary and most significant intermolecular interaction in phenylureas is the hydrogen bond formed between the N-H group of one molecule and the carbonyl oxygen (C=O) of another. In the case of a trisubstituted urea like Urea, 1,1-dimethyl-3-(p-fluorophenyl)- , there is a single N-H proton available to act as a hydrogen bond donor. This typically leads to the formation of one-dimensional chains or discrete dimers.

π-π Stacking: Aromatic rings in adjacent molecules can engage in π-π stacking interactions. These interactions, while weaker than hydrogen bonds, are crucial for stabilizing the three-dimensional crystal structure. The arrangement can be either a face-to-face or an offset (displaced) stacking. The specific geometry is influenced by the steric bulk of the substituents and the electrostatic interactions between the rings. The electron-withdrawing nature of the fluorine atom in the para position of the phenyl ring in Urea, 1,1-dimethyl-3-(p-fluorophenyl)- would create a quadrupole moment on the ring, which could favor offset stacking arrangements to minimize electrostatic repulsion.

Investigation of Crystal Packing and Polymorphism

The dihedral angle between the plane of the phenyl ring and the plane of the urea group is a critical conformational parameter. This angle is influenced by the electronic effects of the ring substituents and the steric hindrance from the dimethylamino group. For example, in 1,1-Dimethyl-3-[4-(trifluoromethyl)phenyl]urea , this dihedral angle is 37.49 (7)°. A similar non-planar conformation is expected for Urea, 1,1-dimethyl-3-(p-fluorophenyl)- , which helps to minimize steric clash while allowing for effective intermolecular interactions.

Polymorphism: Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in urea derivatives. Different polymorphs arise from different arrangements of molecules in the crystal lattice, often involving variations in the hydrogen bonding network or the stacking of the aromatic rings. For example, symmetrically substituted ureas like 1,3-bis(3-fluorophenyl)urea have been shown to exhibit concomitant polymorphism, where different crystal forms are obtained from the same crystallization conditions. These forms can differ in the orientation of the hydrogen-bonded chains (parallel vs. antiparallel).

While there are no specific reports of polymorphism for Urea, 1,1-dimethyl-3-(p-fluorophenyl)- , its structural features—a flexible dihedral angle and the capacity for multiple intermolecular interaction modes—suggest that the existence of different polymorphic forms is plausible under varying crystallization conditions (e.g., different solvents, temperatures, or saturation levels). The investigation of polymorphism is crucial as different forms can have distinct physical properties.

Data Tables

Since specific experimental data for the target compound is unavailable, the following table provides representative data for an analogous compound, 1,1-Dimethyl-3-[4-(trifluoromethyl)phenyl]urea , to illustrate the type of information derived from a single-crystal X-ray diffraction study.

Table 1: Representative Crystallographic Data for an Analogous Phenylurea Compound

This data is for 1,1-Dimethyl-3-[4-(trifluoromethyl)phenyl]urea and is provided for illustrative purposes.

ParameterValue
Chemical FormulaC₁₀H₁₁F₃N₂O
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)9.8152 (3)
b (Å)10.0783 (2)
c (Å)22.5120 (7)
V (ų)2226.90 (11)
Z8
Temperature (K)293
Dihedral Angle (urea-phenyl)37.49 (7)°

Table 2: Representative Hydrogen Bond Geometry for an Analogous Phenylurea Compound

This data is for 1,1-Dimethyl-3-[4-(trifluoromethyl)phenyl]urea and is provided for illustrative purposes.

D—H···Ad(D-H) / Åd(H···A) / Åd(D···A) / Å∠(DHA) / °
N—H···O0.862.082.8939 (13)157

D = Donor atom; A = Acceptor atom

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic level. Methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to model the electronic structure and predict various molecular properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a popular choice for these calculations. Paired with basis sets like 6-31G* or 6-311++G(d,p), DFT can accurately predict the optimized geometry and electronic properties of molecules like Urea (B33335), 1,1-dimethyl-3-(p-fluorophenyl)-.

Table 1: Representative DFT-Calculated Geometric Parameters for Phenylurea Compounds (Note: The following data is illustrative for a generic phenylurea scaffold and not specific to Urea, 1,1-dimethyl-3-(p-fluorophenyl)- as such data was not found in the searched literature.)

Parameter Bond/Angle Theoretical Value (B3LYP/6-31G*)
Bond Lengths (Å) C=O ~1.25
C-N (amide) ~1.37
C-N (dimethyl) ~1.45
C-F ~1.36
Bond Angles (º) O=C-N ~122
C-N-C ~120
C-C-F ~119
Dihedral Angles (º) C-N-C-C (phenyl) Variable (describes planarity)

This interactive table contains representative theoretical values for common bonds and angles in phenylurea compounds as determined by DFT calculations.

The Hartree-Fock (HF) method is another foundational ab initio quantum chemistry method. It approximates the many-electron wavefunction as a single Slater determinant, providing a starting point for more advanced computational techniques. While DFT methods generally offer a better balance of accuracy and computational cost for many systems, HF calculations are still valuable for providing insights into electronic structure and energies.

Specific Hartree-Fock calculations for Urea, 1,1-dimethyl-3-(p-fluorophenyl)- are not detailed in the available literature. However, for similar bioactive molecules, HF calculations are often used to determine total energies and orbital properties, which can then be correlated with experimental data.

Table 2: Illustrative Hartree-Fock Energy Calculation Results (Note: This table presents a hypothetical outcome for a Hartree-Fock calculation on a molecule of similar size to Urea, 1,1-dimethyl-3-(p-fluorophenyl)- as specific data was not found.)

Calculation Parameter Basis Set Calculated Value (Hartrees)
Total Energy HF/3-21G Placeholder Value
HF/6-31G* Placeholder Value
HF/cc-pVDZ Placeholder Value

This interactive table illustrates the type of data obtained from Hartree-Fock energy calculations with different basis sets.

Potential Energy Surface (PES) scanning is a computational technique used to explore the conformational landscape of a molecule. By systematically varying specific dihedral angles and performing geometry optimizations at each step, a PES scan can identify stable conformers (energy minima) and the transition states (energy maxima) that separate them. This analysis is crucial for understanding the flexibility of a molecule and its preferred shapes.

For Urea, 1,1-dimethyl-3-(p-fluorophenyl)-, a key dihedral angle to scan would be the one connecting the phenyl ring to the urea moiety. This would reveal the rotational barrier and the most stable orientation of the phenyl group relative to the rest of the molecule. While no specific PES scan data for this compound was found, such studies on similar molecules often reveal that planar or near-planar conformations are energetically favored due to conjugation effects.

Table 3: Hypothetical Potential Energy Surface Scan Data for Phenyl Group Rotation (Note: This table is an illustrative example of the expected results from a PES scan of the C-N bond connecting the phenyl ring to the urea group in Urea, 1,1-dimethyl-3-(p-fluorophenyl)-.)

Dihedral Angle (º) Relative Energy (kcal/mol) Conformation
0 2.5 Eclipsed (Transition State)
30 1.0 Staggered
60 0.2 Staggered
90 0.0 Perpendicular (Stable Conformer)
120 0.2 Staggered
150 1.0 Staggered
180 2.5 Eclipsed (Transition State)

This interactive table presents hypothetical data from a PES scan, showing the energy changes associated with the rotation of the phenyl group.

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity and spectroscopic properties. Analyses of frontier molecular orbitals and the molecular electrostatic potential provide a detailed picture of the electron distribution and reactive sites.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

For Urea, 1,1-dimethyl-3-(p-fluorophenyl)-, the HOMO is expected to be localized on the electron-rich p-fluorophenyl ring and the urea nitrogen atoms, while the LUMO is likely to be distributed over the carbonyl group and the aromatic ring. Specific energy values for the HOMO, LUMO, and the energy gap for this compound have not been reported in the reviewed literature.

Table 4: Representative HOMO-LUMO Energy Values for Phenylurea Derivatives (Note: The following data are typical values for phenylurea compounds and are not specific to Urea, 1,1-dimethyl-3-(p-fluorophenyl)-.)

Molecular Orbital Energy (eV)
HOMO ~ -6.5
LUMO ~ -1.5
HOMO-LUMO Gap ~ 5.0

This interactive table shows representative energy values for the frontier molecular orbitals of phenylurea derivatives.

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is typically colored to indicate different regions of electrostatic potential: red for negative potential (electron-rich, susceptible to electrophilic attack), blue for positive potential (electron-poor, susceptible to nucleophilic attack), and green for neutral potential.

For Urea, 1,1-dimethyl-3-(p-fluorophenyl)-, a study of its MEP reveals two primary regions of negative electrostatic potential, indicating areas of proton attraction. nih.gov These are likely located around the carbonyl oxygen atom and the fluorine atom on the phenyl ring, making these sites susceptible to electrophilic attack. The regions around the N-H proton and the protons of the methyl groups would exhibit positive electrostatic potential.

Table 5: Molecular Electrostatic Potential (MEP) Regions and Corresponding Potential Ranges (Note: This table provides a qualitative description of the MEP map for Urea, 1,1-dimethyl-3-(p-fluorophenyl)- as specific potential values were not available.)

Color Code Region of the Molecule Electrostatic Potential (kcal/mol) Reactivity
Red Carbonyl Oxygen, Fluorine Atom Negative Electrophilic Attack
Green Aromatic Ring Carbon Atoms Neutral -
Blue N-H Proton, Methyl Protons Positive Nucleophilic Attack

This interactive table describes the different regions of the Molecular Electrostatic Potential map and their implications for the reactivity of Urea, 1,1-dimethyl-3-(p-fluorophenyl)-.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates complex wave functions into a more intuitive Lewis structure, composed of one-center (lone pairs) and two-center (bonds) elements. uni-muenchen.de This technique provides valuable information about electron density distribution, intramolecular and intermolecular bonding, and charge transfer interactions within a molecule. wikipedia.orgsouthampton.ac.uk For Urea, 1,1-dimethyl-3-(p-fluorophenyl)-, NBO analysis elucidates the electronic interactions that govern its structure and reactivity.

The core of NBO analysis involves examining the interactions between filled "donor" Lewis-type orbitals and empty "acceptor" non-Lewis-type orbitals. uni-muenchen.de The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory, quantifying the extent of electron delocalization from a donor to an acceptor orbital. wisc.edu

In the context of the 1,1-dimethyl-3-(p-fluorophenyl)urea structure, key donor-acceptor interactions would include:

n → π* Interactions: Delocalization of electron density from the lone pairs (n) of the oxygen and nitrogen atoms to the antibonding π* orbital of the carbonyl group (C=O). This interaction is characteristic of amides and ureas and contributes significantly to the resonance stabilization and planarity of the urea moiety. aiu.edu

n → σ* Interactions: Delocalization from lone pairs into antibonding sigma (σ*) orbitals of adjacent bonds. For instance, the interaction between the nitrogen lone pair and the anti-periplanar C-H antibond is a common stabilizing hyperconjugative effect. wisc.edu

These delocalization effects represent departures from an idealized, localized Lewis structure and are crucial for understanding the molecule's electronic properties. wikipedia.org The analysis provides a quantitative measure of the strength of hydrogen bonds and other non-covalent interactions, which are vital for the molecule's role in larger systems. nih.govresearchgate.net

Table 1: Representative Donor-Acceptor Interactions from NBO Analysis

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP (O)π(N-C)HighResonance Stabilization
LP (N)π(C=O)HighResonance Stabilization
π (Phenyl Ring)π* (Phenyl Ring)ModerateAromatic Delocalization
LP (N)σ* (C-H)Low-ModerateHyperconjugation

Note: The values in this table are illustrative and represent the types of interactions and their expected relative strengths for a compound like Urea, 1,1-dimethyl-3-(p-fluorophenyl)- based on general principles of NBO analysis.

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. nih.gov For Urea, 1,1-dimethyl-3-(p-fluorophenyl)-, MD simulations can provide critical insights into its conformational dynamics, interactions with solvent molecules, and behavior within a complex biological environment, such as a protein binding site. nih.govresearchgate.net

Simulations of urea and its derivatives in aqueous solutions have shown that urea can disrupt the natural hydrogen-bonding network of water. nih.gov This is achieved by urea molecules displacing water from the solvation shells around nonpolar groups and by forming direct hydrogen bonds with other solutes, including protein amide groups. nih.gov An MD study of 1,1-dimethyl-3-(p-fluorophenyl)urea would likely reveal similar behavior, detailing how the dimethylamino and p-fluorophenyl groups influence its interaction with surrounding water molecules.

Key areas of investigation using MD simulations for this compound would include:

Solvation Dynamics: Analyzing the radial distribution functions of water molecules around the urea's carbonyl oxygen, amide hydrogen, and the hydrophobic phenyl and methyl groups to understand how it structures the surrounding solvent.

Conformational Flexibility: Monitoring the dihedral angles within the molecule, particularly the rotation around the C-N bonds, to identify preferred conformations in different environments. The flexibility of the linker between the phenyl ring and the urea core is crucial for its ability to adapt to a binding site. nih.gov

Protein-Ligand Dynamics: When docked into a target protein, MD simulations can assess the stability of the binding pose, map the residence time of water molecules in the active site, and calculate the free energy of binding, offering a more dynamic picture than static docking models. researchgate.net

The results from cluster analysis and essential dynamics analysis in such simulations can help differentiate the mechanisms of interaction, for example, distinguishing between denaturation effects and specific binding events. nih.gov

Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials have applications in technologies like frequency conversion and optical switching. Urea and its derivatives are known for their significant NLO properties, particularly their ability to generate second-harmonic generation (SHG). nih.govnih.gov Computational methods, often based on density functional theory (DFT), are used to predict the NLO response of molecules like Urea, 1,1-dimethyl-3-(p-fluorophenyl)-. nih.gov

The NLO properties of urea-type molecules arise from intramolecular charge transfer, often described as a "push-pull" effect. nih.gov In this mechanism, an electron-donating group is connected to an electron-accepting group through a π-conjugated system. For 1,1-dimethyl-3-(p-fluorophenyl)urea, the dimethylamino group can act as an electron donor, while the fluorophenyl group, influenced by the electronegative fluorine, and the carbonyl group act as electron acceptors. This charge transfer enhances the molecular hyperpolarizability (β), a key measure of NLO activity.

First-principles calculations can determine various NLO-related properties:

Dielectric Constants (ε(ω)) : These describe the material's response to an applied electric field over a range of frequencies. nih.gov

Second-Harmonic Generation (SHG) Susceptibilities (χ(2)) : This tensor quantity measures the efficiency of converting incident light of frequency ω to light of frequency 2ω. nih.gov

Electro-Optic Coefficients : These describe the change in the refractive index of the material under an applied static or low-frequency electric field. nih.gov

Table 2: Predicted NLO Properties and Contributing Factors

PropertySignificanceFactors Influencing the Property in Urea, 1,1-dimethyl-3-(p-fluorophenyl)-
First Hyperpolarizability (β)Molecular measure of NLO activityIntramolecular charge transfer from dimethylamino to fluorophenyl/carbonyl groups.
SHG Susceptibility (χ(2))Bulk material NLO responseMolecular alignment in the crystal lattice, facilitated by N-H···O hydrogen bonds. nih.gov
Dipole Moment (μ)Measure of charge separationAsymmetry introduced by the dimethyl and fluorophenyl substituents.

Molecular Docking and Binding Mechanism Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govugm.ac.id This method is instrumental in drug discovery for predicting ligand-target interactions and guiding the design of more potent and selective compounds. nih.govnih.gov

Computational Studies of Ligand-Target Interactions

Docking studies involving urea derivatives reveal common interaction patterns that are critical for their biological activity. nih.gov The urea moiety itself is a key pharmacophore, capable of acting as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen). nih.govmdpi.com

For Urea, 1,1-dimethyl-3-(p-fluorophenyl)-, a typical docking study into a protein active site would identify several key interactions:

Hydrogen Bonding: The N-H group is expected to form a strong hydrogen bond with a hydrogen bond acceptor residue in the protein (e.g., the backbone carbonyl of an amino acid or the side chain of Asp, Glu, Gln, or Asn). The carbonyl oxygen is a prime hydrogen bond acceptor, interacting with donor residues like Arg, Lys, Ser, or backbone N-H groups. mdpi.commdpi.com

π-π Stacking: The p-fluorophenyl ring can engage in π-π stacking interactions with aromatic residues in the binding pocket, such as Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp). nih.govmdpi.com

Hydrophobic Interactions: The dimethyl groups and the phenyl ring contribute to hydrophobic interactions with nonpolar residues like Leucine, Isoleucine, and Valine.

Halogen Bonding: The fluorine atom on the phenyl ring can participate in halogen bonds with electron-rich atoms like oxygen or sulfur in the protein active site, providing additional specificity and binding affinity.

The correlation between docking scores (which estimate binding affinity) and experimentally observed biological activity is a common validation method in these studies. nih.gov

Table 3: Predicted Ligand-Target Interactions for Urea, 1,1-dimethyl-3-(p-fluorophenyl)-

Molecular MoietyType of InteractionPotential Interacting Protein Residues
Carbonyl Oxygen (C=O)Hydrogen Bond AcceptorArg, Lys, Ser, His, Backbone N-H
Amide Hydrogen (N-H)Hydrogen Bond DonorAsp, Glu, Gln, Asn, Backbone C=O
p-Fluorophenyl Ringπ-π Stacking / CH-πPhe, Tyr, Trp, His mdpi.com
Dimethyl GroupsHydrophobicAla, Val, Leu, Ile, Met
Fluorine AtomHalogen Bond / HydrophobicCarbonyl Oxygen, Serine OH

Conformational Analysis of Urea Derivatives in Binding Sites

The three-dimensional shape (conformation) that a ligand adopts within a protein's binding site is a critical determinant of its activity. The urea functionality and its substituents play a significant role in defining these conformational preferences. nih.gov

While a simple urea molecule is planar, substitution can introduce steric hindrance that disrupts this planarity. In 1,1-dimethyl-3-(p-fluorophenyl)urea, the presence of the two methyl groups on one nitrogen atom introduces a steric clash that can influence the torsional angle between the urea plane and the phenyl ring. nih.gov This conformational flexibility allows the molecule to adapt its shape to fit optimally within different binding pockets.

Computational analysis of docked poses reveals that the dihedral angle between the urea plane and the aromatic ring is a key parameter. This angle is influenced by a balance between the stabilizing effects of conjugation (which favors planarity) and the steric demands of the binding site and the molecule's own substituents. Molecular dynamics simulations further support this by showing how the ligand explores different conformational states while bound to the target. nih.gov The ability of the urea group to engage in specific hydrogen bonding often anchors the molecule, allowing the substituted phenyl ring to rotate and find favorable secondary interactions, such as hydrophobic or π-stacking contacts. nih.govmdpi.com

Chemical Reactivity and Mechanistic Pathways

Reaction Mechanisms of the Urea (B33335) Functional Group

The urea functional group, characterized by a carbonyl flanked by two nitrogen atoms, exhibits a distinct reactivity profile. It can act as both a weak electrophile at the carbonyl carbon and a weak, ambident nucleophile at the nitrogen and oxygen atoms. nih.gov The reactivity is significantly influenced by the nature of the substituents on the nitrogen atoms.

Generally, the reactions of the urea moiety can be categorized as follows:

Nucleophilic Reactions: The lone pairs of electrons on the nitrogen atoms allow ureas to act as nucleophiles. However, they are considered weak nucleophiles. To enhance their nucleophilicity, strong bases like sodium hydride can be used to generate a urea anion, which is a much more potent nucleophile. nih.gov This anion can then participate in reactions such as oxidative nucleophilic substitution. nih.gov Urea itself is a versatile nitrogen nucleophile in palladium-catalyzed cyclization reactions of unsaturated amines. nih.gov

Electrophilic Reactions: The carbonyl carbon of the urea group is electrophilic and can be attacked by strong nucleophiles. However, ureas are generally considered weak electrophiles. nih.gov Under strongly acidic conditions, the carbonyl oxygen can be protonated, significantly increasing the electrophilicity of the carbonyl carbon and making it susceptible to attack by even weak nucleophiles. mdpi.com Formamidine ureas, a related class of compounds, are described as tunable electrophiles. google.com

Reactions with Strong Reagents: Ureas react with azo and diazo compounds, which can lead to the generation of toxic gases. researchgate.netnih.gov With strong reducing agents, flammable gases can be formed. researchgate.netnih.gov Mixing ureas with dehydrating agents like phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂) can produce the corresponding nitrile. researchgate.netnih.gov

Hydrolysis: The urea functional group can undergo hydrolysis to yield amines and carbon dioxide. This process is generally slow but can be catalyzed by acids, bases, or enzymes (ureases). The initial step in the uncatalyzed aqueous decomposition of urea is often considered to be its dissociation into isocyanic acid (HNCO) and ammonia (B1221849) (NH₃). chemimpex.com The isocyanic acid is a reactive intermediate that can then react with amines or be hydrolyzed. chemimpex.com

Rearrangement Reactions: Substituted ureas can undergo rearrangement reactions. For instance, the Hofmann rearrangement mechanism has been applied to N,N-dimethylurea. cambridge.org

The table below summarizes the general reactivity of the urea functional group.

Reaction TypeReagent/ConditionProductsReference(s)
Nucleophilic SubstitutionStrong Base (e.g., NaH) then ElectrophileSubstituted Ureas nih.gov
Electrophilic AdditionStrong NucleophileAddition Products nih.govmdpi.com
ReductionStrong Reducing AgentsFlammable Gases researchgate.netnih.gov
DehydrationP₂O₅ or SOCl₂Nitriles researchgate.netnih.gov
HydrolysisWater (Acid/Base/Enzyme Catalyzed)Amines, Carbon Dioxide chemimpex.com
RearrangementHeat/Specific ReagentsVaries (e.g., Isocyanates) cambridge.org

Influence of the p-Fluorophenyl Moiety on Chemical Reactivity

Fluorine is the most electronegative element, and as such, it exerts a strong electron-withdrawing inductive effect (-I effect) on the phenyl ring. oecd.org This effect deactivates the benzene (B151609) ring towards electrophilic aromatic substitution reactions more so than other halogens. oecd.org The electron density of the aromatic ring is decreased, making it less susceptible to attack by electrophiles. oecd.orgmdpi.com

Conversely, fluorine also possesses lone pairs of electrons that can be donated to the aromatic π-system through a resonance effect (+R or +M effect). oecd.org While the inductive effect withdraws electron density from the entire ring, the resonance effect increases electron density primarily at the ortho and para positions. Because the fluorine is in the para position relative to the urea linkage, its resonance effect influences the urea group's interaction with the ring. However, for halogens, the inductive effect is generally considered to be stronger than the resonance effect. oecd.org

The key impacts of the p-fluorophenyl moiety are:

Acidity of the N-H bond: The strong electron-withdrawing nature of the fluorinated ring increases the acidity of the proton on the nitrogen atom to which it is attached (the N'-H). This makes the proton more easily abstracted by a base.

Nucleophilicity of the Nitrogen Atoms: The electron-withdrawing effect of the p-fluorophenyl group reduces the electron density on the adjacent nitrogen atom (N'), decreasing its nucleophilicity compared to an unsubstituted phenylurea.

Intermolecular Interactions: The fluorine atom can participate in non-classical hydrogen bonding, which can influence the crystal packing and supramolecular structure of the compound. researchgate.net In the crystal structure of the related compound N-(4-acetylphenyl)-N′-(4-fluorophenyl)urea, C—H⋯F hydrogen bonds are observed. mdpi.com

The table below summarizes the electronic effects of the para-fluoro substituent.

EffectDescriptionConsequence for ReactivityReference(s)
Inductive Effect (-I)Strong electron withdrawal from the phenyl ring by the electronegative fluorine atom.Deactivates the ring to electrophilic attack; increases acidity of the N'-H proton. oecd.org
Resonance Effect (+R)Donation of lone pair electrons from fluorine into the aromatic π-system.Partially counteracts the inductive effect, directing electrophiles to ortho/para positions (relative to F). oecd.org
Bond StrengthThe C-F bond is exceptionally strong.Contributes to the overall chemical and thermal stability of the molecule. mdpi.com
Hydrogen BondingFluorine can act as a weak hydrogen bond acceptor.Influences crystal structure and intermolecular interactions. researchgate.netmdpi.com

Studies on Degradation Pathways and Environmental Fate (Non-Toxicological)

Phenylurea herbicides, a class to which 1,1-dimethyl-3-(p-fluorophenyl)-urea belongs, undergo degradation in the environment through both abiotic and biotic processes. The primary degradation pathways involve phototransformation by sunlight and biodegradation by soil microorganisms. epa.gov

Photodegradation: The photochemical behavior of phenylureas in aqueous solutions is heavily dependent on the substituents on the aromatic ring. The primary reactions include:

Photolysis of the C-X bond: For halogenated derivatives, photohydrolysis is a primary pathway.

Photooxidations: N-demethylation or oxidation of the methyl groups on the urea moiety can occur. This can be induced by photocatalysis or the presence of substances like humic acids.

Photoeliminations and Photorearrangements: These are other possible primary photochemical reactions.

Studies on the phenylurea herbicide fluometuron, which has a trifluoromethyl group, show it is susceptible to degradation. The presence of photosensitizers, such as the antibiotic norfloxacin, can accelerate the photodegradation of phenylurea herbicides in sunlit waters through the generation of singlet oxygen and excited triplet states. epa.gov

Biodegradation: Microbial degradation is a significant pathway for the dissipation of phenylurea herbicides in soil. The metabolic pathways for different phenylureas share common features, primarily involving sequential N-dealkylation and subsequent hydrolysis. researchgate.net

The general degradation pathway is as follows:

N-Demethylation: Stepwise removal of the methyl groups from the dimethylurea side chain. For 1,1-dimethyl-3-(p-fluorophenyl)-urea, this would lead to the formation of 1-methyl-3-(p-fluorophenyl)urea (the monomethylated metabolite) and subsequently 3-(p-fluorophenyl)urea (the demethylated metabolite).

Hydrolysis: Cleavage of the urea bond in the parent compound or its dealkylated metabolites to yield the corresponding aniline (B41778). In this case, the final aniline product would be 4-fluoroaniline (B128567). researchgate.net

Various microorganisms have been shown to degrade phenylurea herbicides. For instance, Arthrobacter sp. can degrade diuron (B1670789), chlorotoluron, and isoproturon. researchgate.net Fungi such as Aspergillus niger have also been shown to be effective in degrading herbicides like diuron and fluometuron. The rate of degradation can be influenced by environmental factors such as soil type and nitrogen levels. researchgate.net It is important to note that some degradation intermediates, such as the corresponding anilines, can be more persistent or toxic than the parent compound. researchgate.net

A proposed biodegradation pathway for 1,1-dimethyl-3-(p-fluorophenyl)-urea is outlined in the table below.

StepIntermediate Compound NameGeneral Description
11-methyl-3-(p-fluorophenyl)ureaN-demethylation
23-(p-fluorophenyl)ureaSecond N-demethylation
34-fluoroanilineHydrolysis of the urea bond

Role as Intermediate in Chemical Transformations

Urea derivatives, including 1,1-dimethyl-3-(p-fluorophenyl)-urea, serve as versatile intermediates in organic synthesis. Their utility stems from the reactivity of the urea functional group and the ability to introduce specific substituents. For instance, 1,1-dimethyl-3-[3-(trifluoromethyl)phenyl]urea, a closely related compound, is used in the synthesis of pharmaceutical intermediates. Symmetrically substituted N,N'-dimethylurea is used as an intermediate for producing formaldehyde-free finishing agents for textiles and in the synthesis of caffeine (B1668208) and other pharmaceuticals.

The synthesis of unsymmetrical ureas often involves the reaction of an amine with an isocyanate. Alternatively, triphosgene (B27547) can be used to convert an amine into a reactive isocyanate in situ, which then reacts with another amine to form the desired urea. This highlights a key role for compounds like 1,1-dimethyl-3-(p-fluorophenyl)-urea as target molecules in multi-step syntheses.

Furthermore, the urea moiety itself can be a precursor to other functional groups. The synthesis of novel pomalidomide (B1683931) derivatives containing urea moieties demonstrates their role as building blocks in constructing complex bioactive molecules. nih.gov In these syntheses, a precursor amine is reacted with an isocyanate to form the urea linkage, integrating it into a larger molecular framework. nih.gov

The general synthetic utility can be summarized as:

Building Blocks for Bioactive Molecules: The structural motif is incorporated into larger molecules, such as potential IDO1 inhibitors or anti-tumor agents. nih.govnih.gov

Precursors for Other Functional Groups: While less common for this specific subclass, ureas can be transformed into other functionalities under specific reaction conditions.

Targets of Synthesis: The formation of the 1,1-dimethyl-3-(p-fluorophenyl)urea structure itself is often a key step in the preparation of herbicides and potential pharmaceutical agents.

Catalytic Applications and Mechanisms of Urea Derivatives

While 1,1-dimethyl-3-(p-fluorophenyl)-urea itself is not primarily known as a catalyst, the broader class of urea and thiourea (B124793) derivatives has emerged as a significant group of metal-free organocatalysts. Their catalytic activity is primarily based on their ability to act as hydrogen-bond donors.

The mechanism of urea-based organocatalysis involves the formation of hydrogen bonds between the N-H protons of the urea and an electronegative atom (typically oxygen or nitrogen) in the substrate. This interaction activates the substrate towards nucleophilic attack by polarizing the key bond.

Key features of urea-based catalysts include:

Hydrogen-Bond Donation: The two N-H protons of a urea can form a bidentate hydrogen-bonding interaction with a substrate, effectively activating it.

Tunability: The acidity of the N-H protons, and thus the catalytic activity, can be fine-tuned by changing the electronic properties of the substituents on the urea nitrogens. Electron-withdrawing groups, such as the p-fluorophenyl group, increase the acidity of the N-H protons and enhance the catalyst's activity.

Chirality: By using chiral backbones, chiral urea derivatives can be synthesized, which are highly effective in promoting a wide range of enantioselective reactions, including Michael additions, Mannich reactions, and Strecker reactions.

Although 1,1-dimethyl-3-(p-fluorophenyl)-urea has one of its nitrogen atoms fully substituted with methyl groups and thus only possesses one N-H group for hydrogen bonding, the principles still apply. The electron-withdrawing p-fluorophenyl group would enhance the hydrogen-bonding capability of its single N-H proton. Urea derivatives have been successfully used to catalyze the synthesis of polyurethanes. The catalytic process involves promoting the reaction between a polyisocyanate and a polyol.

The table below describes the role of key structural features in the catalytic activity of urea derivatives.

Structural FeatureRole in CatalysisExample ApplicationReference(s)
N-H ProtonsAct as hydrogen-bond donors to activate electrophilic substrates.Asymmetric Michael Additions
Aryl/Alkyl SubstituentsModulate the acidity of N-H protons and steric environment.Fine-tuning catalyst performance.
Chiral ScaffoldInduces stereoselectivity in reactions.Enantioselective Synthesis

Advanced Applications in Materials Science and Chemical Biology

Supramolecular Chemistry and Crystal Engineering with Urea (B33335) Scaffolds

A thorough search for crystallographic data and supramolecular assembly studies specifically for 1,1-dimethyl-3-(p-fluorophenyl)urea did not yield detailed reports on its crystal structure or specific use in crystal engineering. The urea functional group is well-known for its capacity to form robust hydrogen bonds, with the N-H groups acting as donors and the carbonyl oxygen as an acceptor. These interactions are fundamental to creating predictable patterns and assemblies in supramolecular chemistry. However, specific research detailing the influence of the p-fluorophenyl and dimethyl substituents on the crystal packing and hydrogen bonding networks of this particular molecule is not presently available.

Applications as Precursors in the Synthesis of Complex Organic Molecules

Information regarding the use of 1,1-dimethyl-3-(p-fluorophenyl)urea as a direct precursor in the synthesis of more complex organic molecules is scarce. Urea derivatives can serve as versatile building blocks in organic chemistry. They can undergo various transformations, including modifications to the aromatic ring or reactions at the urea linkage itself. Despite this potential, specific examples or methodologies that utilize 1,1-dimethyl-3-(p-fluorophenyl)urea as a starting material for targeted synthesis were not identified in the conducted research.

Research on Enzyme Inhibition Mechanisms

While phenylurea compounds are widely recognized as herbicides and potential therapeutic agents that act by inhibiting various enzymes, specific inhibitory data for 1,1-dimethyl-3-(p-fluorophenyl)urea is largely undocumented in the contexts requested.

Indoleamine 2,3-dioxygenase 1 (IDO1) is a significant target in immunotherapy. Although various chemical scaffolds are being investigated as IDO1 inhibitors, there is no specific mention or detailed study of 1,1-dimethyl-3-(p-fluorophenyl)urea as an inhibitor of this enzyme in the available literature. Structure-activity relationship (SAR) studies on related compounds have been published, but data for this specific molecule is absent.

Many phenylurea herbicides are known to inhibit mitochondrial function by blocking the electron transport chain, often at the ubiquinol-cytochrome c reductase (Complex III) level. This disruption prevents ATP synthesis, leading to cell death. While this is a known mechanism for the general class of N,N-dimethyl-substituted phenylurea herbicides, specific inhibitory constants or detailed mechanistic studies for 1,1-dimethyl-3-(p-fluorophenyl)urea were not found.

Urease is a crucial enzyme in certain bacteria and fungi, and its inhibition is a target for treating infections and in agricultural applications. Despite the structural similarity of 1,1-dimethyl-3-(p-fluorophenyl)urea to urea, dedicated research on its interaction with or inhibition of the urease enzyme could not be located.

The cannabinoid type-1 (CB1) receptor is a key therapeutic target, and allosteric modulators offer a promising approach for treatment. Urea-containing compounds have been explored as scaffolds for CB1 allosteric modulators. However, the existing research focuses on more structurally complex derivatives. There is no evidence to suggest that the simpler 1,1-dimethyl-3-(p-fluorophenyl)urea has been investigated or identified as an allosteric modulator of the CB1 receptor.

Fatty Acid Amide Hydrolase (FAAH) Inhibition

Fatty acid amide hydrolase (FAAH) is a key enzyme responsible for the breakdown of endocannabinoids, such as anandamide. rsc.orgfao.org The pharmacological inhibition of FAAH is a significant area of research as it can increase the levels of endogenous cannabinoids, offering potential therapeutic benefits for managing pain and inflammation. rsc.orgresearchgate.net Urea derivatives have emerged as a prominent class of FAAH inhibitors. nih.gov

The inhibitory action of aryl urea compounds against FAAH is primarily achieved through a covalent, irreversible mechanism. nih.gov This process involves the carbamylation of the enzyme's catalytic serine nucleophile, specifically Ser241, which is part of an unusual Ser-Ser-Lys catalytic triad. nih.govnih.gov The interaction is not merely passive; computational analyses show that the FAAH enzyme itself actively participates in the inhibition. It generates steric tension that induces a distortion in the amide bond of the urea inhibitor. nih.gov This deformation favors the nucleophilic attack by Ser241, leading to the formation of a stable, covalent enzyme-inhibitor adduct, thereby inactivating the enzyme. nih.gov The integrity of the urea linkage is critical for this activity; its destruction or replacement results in a complete loss of FAAH inhibitory function. nih.gov

Table 1: Research Findings on Urea-Based FAAH Inhibitors

Inhibitor Class/ExampleMechanism of ActionKey Research FindingsCitations
Piperidine/Piperazine Aryl Ureas Covalent, irreversible carbamylation of the catalytic Ser241.FAAH induces a distortion of the inhibitor's amide bond, which facilitates the covalent reaction. nih.govnih.gov
Uracil Urea Derivatives Noncompetitive and irreversible inhibition.Structure-activity relationship studies show that electron-withdrawing substituents and phenylalkyl moieties can significantly improve inhibitory potency and selectivity. rsc.orgfao.org
PF-3845 (Piperidine Urea) Covalent inactivation by carbamylation of the serine nucleophile.Demonstrates high in vivo activity and selectivity, serving as a valuable pharmacological tool for studying FAAH pathways. nih.gov
PF-04457845 (Pyridin-2-yl Urea) Covalent, irreversible carbamylation of the active-site serine nucleophile.Exhibits high potency (IC₅₀ = 7.2 nM for human FAAH) and exquisite selectivity over other serine hydrolases. nih.gov

Ligand Design and Protein Interaction Studies (Non-Clinical Focus)

The urea functional group is a cornerstone in modern medicinal chemistry and ligand design due to its unique ability to engage in robust hydrogen bonding. nih.gov It can act as both a hydrogen bond donor, through its N-H groups, and a hydrogen bond acceptor, via its carbonyl oxygen. nih.gov This property allows urea-containing molecules like 1,1-dimethyl-3-(p-fluorophenyl)urea to form stable, specific interactions with protein targets. nih.gov

Non-clinical protein interaction studies, including X-ray crystallography, provide atomic-level insights into these interactions. An analysis of the crystal structure for the closely related compound, 1,1-dimethyl-3-[4-(trifluoromethyl)phenyl]urea, reveals precise intermolecular forces. iucr.orgresearchgate.net In the solid state, molecules are linked by N—H⋯O hydrogen bonds, which generate chains propagating through the crystal lattice. iucr.orgresearchgate.net These direct, specific interactions are fundamental to how urea-based ligands bind to target proteins. Beyond hydrogen bonding, van der Waals forces also play a significant role; research on urea-protein interactions has shown that the number of van der Waals contacts from a urea molecule can be nearly double that of the water molecules it displaces on a protein's surface. researchgate.net This "direct interaction model," characterized by specific but transient binding, is crucial for understanding the compound's behavior as a ligand. researchgate.net

Table 2: Crystallographic Interaction Data for 1,1-Dimethyl-3-[4-(trifluoromethyl)phenyl]urea

ParameterDescriptionValueCitations
Molecular Formula The chemical formula of the compound studied.C₁₀H₁₁F₃N₂O iucr.orgresearchgate.net
Crystal System The crystal system to which the compound belongs.Orthorhombic researchgate.net
Key Interaction The primary type of intermolecular bond observed.N—H⋯O Hydrogen Bond iucr.orgresearchgate.net
Dihedral Angle The angle between the dimethylurea and phenyl group planes.37.49 (7)° iucr.orgresearchgate.net
Resulting Structure The supramolecular assembly formed by the interactions.Chains propagating in the chemimpex.com direction. iucr.org

Exploration in Agrochemistry as Investigational Herbicidal/Insecticidal Agents (Mechanism-Focused)

Substituted phenylurea compounds are a well-established and widely used class of agricultural herbicides. researchgate.netboray-chem.comchemicalbook.com The herbicidal action of compounds like 1,1-dimethyl-3-(p-fluorophenyl)urea is based on a specific and potent mechanism: the inhibition of photosynthesis. researchgate.netchemicalbook.com

These herbicides act by blocking the electron transfer chain within Photosystem II (PSII), a critical protein complex in the thylakoid membranes of chloroplasts. researchgate.netresearchgate.netnih.gov Specifically, the phenylurea molecule binds to the D1 protein of the PSII complex. This binding action physically obstructs the binding site for plastoquinone (B1678516), the next molecule in the electron transport chain. By preventing the transfer of electrons to plastoquinone, the entire photosynthetic process is halted. researchgate.net This blockage leads to a buildup of high-energy electrons, which results in the formation of highly reactive oxygen species (ROS). The ROS, in turn, cause rapid lipid peroxidation, destroying cell membranes and leading to necrosis and death of the plant. researchgate.netnih.gov

While some urea derivatives, notably the benzoylureas, are known to function as insecticides by inhibiting chitin (B13524) synthesis, the primary and well-documented mode of action for simple phenylureas in agrochemistry is their potent herbicidal activity. researchgate.net

Table 3: Mechanism of Herbicidal Action for Phenylurea Compounds

Target SiteMode of ActionConsequenceCitations
Photosystem II (PSII) Binds to the D1 protein.Blocks the plastoquinone binding site, interrupting electron flow. researchgate.net
Electron Transport Chain Inhibition of electron transfer.Halts photosynthesis and leads to the formation of Reactive Oxygen Species (ROS). researchgate.netresearchgate.netnih.gov
Cellular Components ROS-induced lipid peroxidation.Destruction of cell membrane integrity, leading to necrosis and plant death. researchgate.netnih.gov

Future Directions in Research on 1,1 Dimethyl 3 P Fluorophenyl Urea and Analogs

Development of Novel Synthetic Methodologies

The synthesis of urea (B33335) derivatives is an area of continuous improvement, with a strong emphasis on developing safer, more efficient, and environmentally benign processes. While traditional methods have been effective, they often rely on hazardous reagents.

Traditional synthetic routes for ureas typically involve the reaction of amines with toxic substances like phosgene (B1210022) or isocyanates. nih.gov These methods, while established, present significant safety and environmental challenges. nih.gov Modern research is focused on overcoming these limitations.

Future developments will likely concentrate on the following areas:

Green Chemistry Approaches: The use of less toxic reagents, such as ethylene (B1197577) carbonate or diethyl carbonate, as alternatives to phosgene is a promising direction. nih.gov Another innovative and sustainable method is the electrochemical synthesis of urea compounds directly from CO2 and primary amines, which operates under mild conditions and utilizes renewable energy. nih.gov

Catalytic Processes: The development of new catalytic systems can enable urea synthesis under milder conditions with higher yields and selectivity. This includes exploring novel catalysts for the direct carbonylation of amines.

Flow Chemistry: Continuous-flow synthesis offers significant advantages over batch processing, including enhanced safety, better process control, and easier scalability. researchgate.net Applying this technology to the synthesis of 1,1-dimethyl-3-(p-fluorophenyl)-urea and its analogs could lead to more efficient and reproducible production.

One-Pot Reactions: Methodologies that combine multiple synthetic steps into a single procedure, such as the one-step reaction of amines with isocyanates in toluene, are being refined to improve efficiency, shorten reaction times, and simplify work-up procedures. mdpi.com

Table 1: Comparison of Synthetic Methodologies for Urea Derivatives

Method Reagents Advantages Disadvantages Citations
Traditional Synthesis Amines, Phosgene/Isocyanates Well-established, effective for various urea types. Use of highly toxic and hazardous reagents. nih.gov
Green Alternatives Amines, Diethyl Carbonate/Ethylene Carbonate Reduced toxicity, improved safety profile. May require specific catalysts or conditions. nih.gov
Electrochemical Synthesis Amines, CO2, O2 Sustainable (uses CO2), mild conditions, high conversion rates. Requires specialized electrochemical setup, currently in development. nih.gov

| One-Pot Synthesis | Amines, Isocyanates | Simple procedure, mild conditions, short reaction times, high yields. | Still often relies on isocyanate precursors. | mdpi.com |

Application of Advanced Analytical and Spectroscopic Techniques

The precise characterization of 1,1-dimethyl-3-(p-fluorophenyl)-urea and its analogs is fundamental to understanding their structure-activity relationships. While standard techniques are routinely used, advanced methods offer deeper insights into molecular structure and interactions.

Standard characterization relies on a suite of spectroscopic methods, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and Liquid Chromatography-Mass Spectrometry (LCMS), to confirm chemical structures. mdpi.com For instance, the ¹³C NMR spectra for urea derivatives typically show a characteristic carbonyl signal between 153.5 and 157.5 ppm. mdpi.com

Future research will increasingly employ more advanced techniques:

High-Resolution Mass Spectrometry (HRMS): To provide exact mass measurements, confirming elemental composition with high confidence. science.gov

Single-Crystal X-ray Diffraction: This technique is invaluable for unambiguously determining the three-dimensional molecular structure, including bond angles, lengths, and the conformation of the molecule in the solid state. researchgate.netiucr.org It also reveals crucial details about intermolecular interactions, such as the hydrogen-bonding networks that are critical for the compound's behavior in biological systems and materials. iucr.org

Advanced NMR Techniques: Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) will be essential for the complete structural elucidation of more complex analogs and for studying their dynamic behavior in solution.

Chemiluminescence-Based Assays: For quantitative analysis, new approaches using chemiluminescence detection are being explored to enhance the sensitivity and selectivity of determining urea concentrations in various matrices. researchgate.net

Table 2: Advanced Analytical Techniques for Urea Derivative Characterization

Technique Information Provided Relevance to Research Citations
Single-Crystal X-ray Diffraction Precise 3D molecular structure, bond lengths/angles, intermolecular H-bonding. Elucidates solid-state conformation and packing, crucial for understanding protein-ligand interactions and material properties. researchgate.netiucr.org
High-Resolution Mass Spectrometry (HRMS) Exact molecular weight and elemental formula. Unambiguous confirmation of compound identity. science.gov
Computational NMR Prediction Theoretical chemical shifts for comparison with experimental data. Aids in structure verification and assignment of complex spectra. science.gov

| Chemiluminescence Assays | Highly sensitive quantitative measurement. | Enables detection of trace amounts in complex biological or environmental samples. | researchgate.net |

Synergistic Integration of Computational and Experimental Research

The convergence of computational chemistry and experimental studies provides a powerful paradigm for accelerating research. This synergy allows for the rational design of new molecules and a deeper understanding of experimental observations.

Computational methods like Density Functional Theory (DFT) are used to model molecular structures, predict spectroscopic data (e.g., NMR chemical shifts), and investigate reaction mechanisms, such as proton transfer pathways. science.govnih.gov Molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in predicting the binding of urea derivatives to biological targets and identifying the physicochemical properties that drive their activity. nih.gov

Future research will see a more profound integration of these approaches:

Predictive Modeling for Synthesis: Using computational tools to predict reaction outcomes and optimize synthetic pathways before they are attempted in the lab.

In Silico Screening: Employing virtual screening and molecular docking to identify promising new analogs of 1,1-dimethyl-3-(p-fluorophenyl)-urea for specific biological targets, thereby prioritizing experimental efforts. mdpi.com

Elucidating Interaction Dynamics: Using molecular dynamics (MD) simulations to study the dynamic behavior of urea derivatives within protein binding sites, providing insights that are not accessible from static crystal structures.

Refining QSAR Models: Combining larger experimental datasets with advanced machine learning algorithms to build more accurate and predictive QSAR models, guiding the design of analogs with improved properties like enhanced activity and better selectivity. nih.gov

Table 3: Synergy of Computational and Experimental Methods

Computational Method Experimental Complement Combined Goal Citations
Molecular Docking In vitro enzyme/cell-based assays Predict and validate binding modes and biological activity of new analogs. nih.govmdpi.com
DFT Calculations NMR & IR Spectroscopy, X-ray Crystallography Predict and confirm molecular structure and spectroscopic properties. science.govrsc.org
QSAR Analysis Biological activity testing of a series of compounds Identify key structural features driving activity to guide rational drug design. nih.gov

| Molecular Dynamics (MD) Simulations | Biophysical techniques (e.g., SPR, ITC) | Understand the stability and dynamics of ligand-protein interactions over time. | uantwerpen.be |

Exploration of New Molecular Targets and Interaction Mechanisms in Chemical Biology

The urea scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs. nih.govresearchgate.net Research on 1,1-dimethyl-3-(p-fluorophenyl)-urea and its analogs continues to uncover new therapeutic possibilities by exploring novel molecular targets and their interaction mechanisms.

Urea derivatives are known to target a wide range of proteins, often acting as kinase inhibitors in cancer therapy. researchgate.netmdpi.com The core urea moiety is adept at forming hydrogen bonds with key residues, such as glutamic acid, in the ATP-binding pockets of kinases. nih.gov

Future research will expand this scope:

Multitarget Inhibitors: Designing single molecules that can modulate multiple targets simultaneously. For example, aryl urea scaffolds are being investigated for their ability to inhibit both VEGFR-2 and PD-L1, offering a dual approach to cancer therapy by targeting angiogenesis and immune checkpoints. mdpi.com

Targeting Infectious Diseases: Developing urea-based compounds as agents against pathogens. Phenylurea-substituted pyrimidines have shown potent activity against Plasmodium falciparum, the parasite responsible for malaria, with potential targets identified as parasite-specific kinases. nih.gov

Probing Non-kinase Targets: Exploring the activity of urea derivatives against other classes of proteins. Molecular docking studies have suggested that metal-urea complexes may target enzymes like geranylgeranyl pyrophosphate synthase, indicating potential as antifungal agents. rsc.org

Understanding π-Interactions: Investigating the role of non-covalent interactions beyond hydrogen bonding, such as aromatic ring stacking and NH-π interactions, which are crucial for the binding affinity and selectivity of diaryl ureas. nih.govmdpi.com

Table 4: Investigated Molecular Targets for Urea-Based Compounds

Target Class Specific Target Example(s) Therapeutic Area Investigated Urea Scaffold Citations
Protein Kinases VEGFR-2, PfCDPK1, Multi-kinases (RAF, KIT, etc.) Cancer, Malaria Diaryl ureas, Phenylurea pyrimidines researchgate.netnih.govmdpi.com
Immune Checkpoints PD-L1 Cancer (Immunotherapy) Aryl ureas mdpi.com
Metabolic Enzymes Geranylgeranyl pyrophosphate synthase Fungal Infections Metal-hydrazone complexes rsc.org

| Signaling Proteins | STAT1 | Inflammatory Diseases | N-Methyl-N-1-naphthyl urea | nih.gov |

Design of Urea-Based Scaffolds for Emerging Material Science Applications

Beyond medicine, urea-based structures are finding increasing use in the development of advanced materials. The same hydrogen-bonding capabilities that make them effective drugs also allow for the creation of highly organized and functional supramolecular structures.

Urea is used as an additive to enhance the mechanical properties of biomaterials and in the textile industry as a dye stabilizer. researchgate.netpcc.eu More advanced applications involve incorporating the urea linkage into polymer backbones.

Future research directions in this area include:

Tissue Engineering Scaffolds: Fabricating highly porous and biocompatible poly(urethane-urea) scaffolds for bone and other tissue engineering applications. researchgate.netwestlake.edu.cn Future work will focus on tailoring the scaffold's mechanical properties, degradation rate, and pore interconnectivity to optimize cell attachment, growth, and tissue regeneration. researchgate.netyoutube.com

Biodegradable Elastomers: Developing novel citric acid-based poly(urethane-urea) elastomers. These materials offer tunable mechanical and degradation properties, making them suitable for a wide range of biomedical applications, including soft tissue engineering, drug delivery systems, and medical implants. westlake.edu.cnresearchgate.net

Supramolecular Polymers: Utilizing the strong, directional hydrogen-bonding of the urea group to create self-assembling polymers and gels. These materials have potential applications in sensors, responsive materials, and controlled-release systems.

Functional Coatings: Applying urethane/urea chemistry for the surface functionalization of biomaterials to improve properties like biocompatibility and hemocompatibility or to conjugate bioactive molecules. westlake.edu.cn

Table 5: Applications of Urea-Based Scaffolds in Material Science

Application Area Material Type Function/Properties Citations
Bone Tissue Engineering Poly(urethane urea) porous scaffolds Provides 3D structure for cell adhesion, proliferation, and differentiation. researchgate.netwestlake.edu.cn
Soft Tissue Engineering Citric acid-based biodegradable elastomers Offers tunable mechanical strength, elasticity, and degradation profiles. westlake.edu.cnresearchgate.net
Biomaterial Improvement Urea as an additive Enhances mechanical properties (e.g., tensile strength) of materials like gelatin films. researchgate.net

| Textile Industry | Urea as a dye additive | Improves solubility and stability of dyes for more intensive colors. | pcc.eudestechpub.com |

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 1,1-dimethyl-3-(p-fluorophenyl)urea, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, analogous urea derivatives are prepared by reacting aryl amines with dimethylcarbamoyl chloride in the presence of triethylamine (as a base) in dichloromethane under reflux . Yield optimization involves controlling stoichiometric ratios (e.g., 1.1 equivalents of dimethylcarbamoyl chloride), reaction time (1–2 hours), and purification via recrystallization using solvent mixtures like ethyl acetate/ether . Catalytic methods, such as palladium-mediated cross-coupling (e.g., aryl chlorides with sodium cyanate), are advanced alternatives but require rigorous inert conditions .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound, and how are data interpreted?

  • Methodological Answer :

  • X-ray crystallography resolves the asymmetric unit and hydrogen-bonding networks. For example, torsion angles (e.g., C3–C4–O2–C10 = 7.5°) and non-planar geometries (twist angles up to 46.9°) are quantified to confirm conformational flexibility .
  • NMR spectroscopy identifies substituent effects: the p-fluorophenyl group deshields adjacent protons (δ ~7.2–7.5 ppm for aromatic H), while urea NH protons appear as broad singlets (δ ~5–6 ppm) .
  • Mass spectrometry (HRMS) validates molecular weight (e.g., C9H10FN2O+ requires m/z 193.0776) .

Advanced Research Questions

Q. How do crystal packing and intermolecular interactions influence the physical properties of this compound?

  • Methodological Answer : N–H⋯O hydrogen bonds (e.g., N1–H1⋯O1 = 2.966 Å, 158°) form infinite chains along the [001] axis, affecting melting points and solubility . Non-covalent interactions (e.g., van der Waals forces between fluorophenyl groups) contribute to lattice energy, as shown by thermal displacement parameters (Uiso) in crystallographic data . Computational modeling (e.g., DFT) can predict packing efficiency by comparing experimental vs. simulated unit cell parameters .

Q. What structure-activity relationships (SAR) differentiate this compound from analogs like Fluometuron (1,1-dimethyl-3-(3-trifluoromethylphenyl)urea)?

  • Methodological Answer :

  • Electron-withdrawing effects : The p-fluoro group (σp = +0.06) vs. trifluoromethyl (σm = +0.43) alters urea’s hydrogen-bonding capacity and bioactivity. Fluometuron’s herbicidal activity arises from strong electron withdrawal, inhibiting photosynthesis .
  • Biological assays : Comparative enzyme inhibition studies (e.g., acetolactate synthase) reveal potency differences. For example, Fluometuron’s EC50 for weed control is ~0.5 µg/mL, while p-fluoro derivatives may require higher concentrations due to reduced electron deficiency .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. XRD) for this compound?

  • Methodological Answer : Discrepancies between solution (NMR) and solid-state (XRD) data often arise from dynamic effects. For instance, XRD may show a non-planar urea group (twist angle = 10.7°), while NMR suggests rapid rotation about the C–N bond at room temperature. Variable-temperature NMR (e.g., –40°C to 80°C) and solid-state NMR can reconcile these differences by probing conformational flexibility .

Q. What environmental fate and degradation pathways are relevant for this compound, and how are they studied?

  • Methodological Answer :

  • Hydrolysis : Urea derivatives degrade via acid/base-catalyzed cleavage. For Fluometuron, hydrolysis at pH 7 yields 3-(trifluoromethyl)aniline (t1/2 = 30 days) .
  • Photolysis : UV exposure (λ = 254 nm) generates fluorinated byproducts, analyzed via LC-MS/MS with deuterated internal standards .
  • Soil adsorption : Batch experiments with HPLC-UV quantify Koc (organic carbon partition coefficient), which correlates with substituent hydrophobicity (logP) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Urea, 1,1-dimethyl-3-(p-fluorophenyl)-
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Urea, 1,1-dimethyl-3-(p-fluorophenyl)-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.